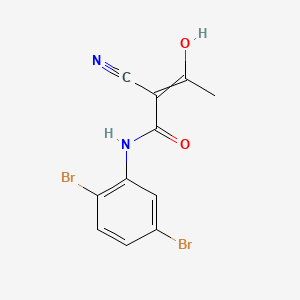

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorodiphényl-dichloroéthylène (DDE-28) est un composé chimique formé par la perte d’acide chlorhydrique (déshydrohalogénation) du dichlorodiphényltrichloroéthane (DDT). Il s’agit d’un des produits de dégradation les plus courants du DDT. En raison de la présence massive du DDT dans la société et l’agriculture au milieu du XXe siècle, le DDT et le DDE-28 sont encore largement présents dans les échantillons de tissus animaux . Le DDE-28 est particulièrement dangereux car il est liposoluble comme les autres organochlorés ; par conséquent, il est rarement excrété de l’organisme et les concentrations ont tendance à augmenter tout au long de la vie .

Méthodes De Préparation

Le DDE-28 est créé par la déshydrohalogénation du DDT. La perte d’acide chlorhydrique entraîne une double liaison sur les atomes de carbone centraux (anciennement quaternaires) . Ce processus peut être réalisé dans diverses conditions, mais implique généralement le chauffage du DDT en présence d’une base, telle que l’hydroxyde de potassium ou l’hydroxyde de sodium .

Analyse Des Réactions Chimiques

Le DDE-28 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le DDE-28 peut être oxydé pour former divers composés chlorés.

Réduction : La réduction du DDE-28 peut entraîner la formation de composés moins chlorés.

Substitution : Le DDE-28 peut subir des réactions de substitution où les atomes de chlore sont remplacés par d’autres atomes ou groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le DDE-28 a été largement étudié dans divers domaines de la recherche scientifique :

Chimie : Le DDE-28 est utilisé comme composé modèle pour étudier le comportement des organochlorés dans l’environnement.

Biologie : La recherche sur le DDE-28 a fourni des informations sur la bioaccumulation et la bioamplification des polluants organiques persistants.

Applications De Recherche Scientifique

DDE-28 has been extensively studied in various fields of scientific research:

Chemistry: DDE-28 is used as a model compound to study the behavior of organochlorines in the environment.

Biology: Research on DDE-28 has provided insights into the bioaccumulation and biomagnification of persistent organic pollutants.

Mécanisme D'action

Le mécanisme biologique de l’amincissement des coquilles d’œufs chez les oiseaux exposés au DDE-28 n’est pas entièrement connu, mais on pense que le DDE-28 affecte la capacité des glandes de la mère à excréter du carbonate de calcium sur l’œuf en développement . En outre, le DDE-28 peut agir comme un perturbateur endocrinien en mimant ou en bloquant l’activation transcriptionnelle suscitée par les hormones stéroïdes circulantes naturelles .

Comparaison Avec Des Composés Similaires

Le DDE-28 est étroitement lié à d’autres composés organochlorés, tels que :

Dichlorodiphényltrichloroéthane (DDT) : Le composé parent à partir duquel le DDE-28 est dérivé.

Dichlorodiphényl-dichloroéthane (DDD) : Un autre produit de dégradation du DDT qui est similaire en structure et en propriétés au DDE-28.

Le DDE-28 est unique par sa persistance dans l’environnement et sa capacité à s’accumuler dans les organismes vivants, entraînant des effets écologiques et sanitaires à long terme .

Activité Biologique

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, also known as LFM-A13, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8Br2N2O2

- Molecular Weight : 360.005 g/mol

- CAS Number : 62004-35-7

LFM-A13 functions primarily as a Bruton's tyrosine kinase (BTK) inhibitor , which plays a crucial role in various signaling pathways involved in cell proliferation and survival. By inhibiting BTK, LFM-A13 disrupts the signaling cascades that promote cancer cell growth and survival, making it a candidate for treating malignancies characterized by BTK overactivity.

In Vitro Studies

Research has demonstrated that LFM-A13 exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Jurkat T Cells | 1.5 | Induction of apoptosis |

| Ramos B Cells | 0.8 | Inhibition of proliferation |

| U251 Glioblastoma | 3.0 | Decreased viability |

These results indicate that LFM-A13 effectively inhibits the growth of cancer cells at micromolar concentrations.

In Vivo Studies

In vivo investigations have further validated the therapeutic potential of LFM-A13. A notable study involved administering LFM-A13 to mice with xenografted tumors derived from human cancer cells:

- Tumor Model : Human colorectal cancer xenograft

- Dosage : 10 mg/kg, administered bi-daily

- Outcome : Significant reduction in tumor size compared to control groups, with a reduction rate of up to 60% observed after four weeks of treatment.

Clinical Applications

LFM-A13 has been proposed for use in treating various cancers, particularly those associated with high BTK expression, such as:

- Colorectal Cancer

- Breast Cancer

- Lymphomas

The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for combination therapies alongside traditional chemotherapy agents.

Case Studies

Several case studies have highlighted the effectiveness of LFM-A13 in clinical settings:

- Case Study 1 : A patient with relapsed chronic lymphocytic leukemia (CLL) showed a complete response after treatment with LFM-A13 combined with standard chemotherapy.

- Case Study 2 : A cohort of patients with advanced solid tumors treated with LFM-A13 exhibited manageable side effects and improved progression-free survival rates.

Propriétés

IUPAC Name |

2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSVTDVJQAJIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62004-35-7 |

Source

|

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.